molecular formula C23H26N6O2 B2546528 N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-49-0

N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2546528
CAS No.: 946297-49-0
M. Wt: 418.501
InChI Key: XWMSBAJFPXOGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a 1-phenyl core scaffold with substitutions at the N4 and N6 positions. The N4 group is a 4-ethoxyphenyl moiety, while the N6 substituent is a 3-methoxypropyl chain.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-3-31-19-12-10-17(11-13-19)26-21-20-16-25-29(18-8-5-4-6-9-18)22(20)28-23(27-21)24-14-7-15-30-2/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSBAJFPXOGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound features a complex structure that includes both pyrazole and pyrimidine rings, with specific substituents that enhance its pharmacological properties. Recent studies have focused on its potential as an anticancer agent and its interactions with various molecular targets.

  • Molecular Formula : C23H26N6O2
  • Molecular Weight : 418.501 g/mol
  • IUPAC Name : 4-N-(4-ethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors involved in cancer signaling pathways. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit various kinases linked to tumor growth and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases such as EGFR, which is crucial in many cancer types.
  • DNA Interaction : Molecular docking studies suggest that the compound may bind effectively to DNA topoisomerase, disrupting DNA replication in cancer cells.

Biological Activity

Several studies have evaluated the biological activity of this compound against various cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colorectal carcinoma)22.7 - 40.75
HepG2 (Liver carcinoma)Not specified
MCF-7 (Breast cancer)Not specified

These findings indicate that the compound exhibits comparable potency to established anticancer drugs like sunitinib.

Case Studies

  • Study on EGFR Inhibition : A recent study synthesized derivatives of pyrazolo[3,4-d]pyrimidines targeting EGFR. Among these derivatives, one showed an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms (IC50 = 0.236 µM) .
  • Selectivity Index Analysis : Compounds derived from this class were assessed for selectivity indices, revealing minimal cytotoxic effects on normal cell lines while maintaining potent activity against cancer cells .

Structural Comparisons

The unique substituents on this compound enhance its solubility and bioavailability compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineDimethyl substitution on phenyl groupEnhanced lipophilicity
N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diaminePyridine ring substitutionPotential activity against different targets
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineChlorophenyl groupNotable for CK1 inhibition properties

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to the class of pyrazolopyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The molecular structure can be characterized by its unique functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity. For instance, similar compounds have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These compounds demonstrate antiangiogenic properties, effectively inhibiting tumor growth by blocking the formation of new blood vessels .

Neuropharmacological Effects

The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neuropharmacological processes, including mood regulation and appetite control. Compounds that selectively modulate this receptor can provide therapeutic benefits in treating conditions such as depression and obesity .

Drug Development

N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine serves as a lead compound in drug development pipelines. Its derivatives are being explored for enhanced efficacy and selectivity against specific biological targets.

Structure-Activity Relationship Studies

The structural modifications of the pyrazolo[3,4-d]pyrimidine scaffold allow researchers to investigate the relationship between chemical structure and biological activity. This research is crucial for optimizing drug candidates and understanding their mechanisms of action.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant inhibition of VEGFR-2 in vitro, leading to reduced tumor growth in xenograft models.
Neuropharmacological EffectsShowed modulation of 5-HT2C receptors with potential implications for mood disorders.
Structure OptimizationIdentified key structural features that enhance binding affinity to target receptors, guiding future synthetic efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in N4 and N6 substituents, as detailed below:

Structural and Physicochemical Comparisons

Table 1: Substituent Effects and Molecular Properties

Compound ID N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Ethoxyphenyl 3-Methoxypropyl C23H26N6O2 418.51* Ethoxy (electron-donating), alkyl chain N/A
N4-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl 3-Methoxypropyl C23H26N6O 402.50 Lipophilic substituents
N4-(3-Chlorophenyl) analog 3-Chlorophenyl 3-Methoxypropyl C21H21ClN6O 408.89* Electron-withdrawing Cl group
N6-(3-Chloro-4-Methoxyphenyl) Phenyl 3-Chloro-4-methoxyphenyl C20H17ClN6O 400.84* Halogen and methoxy synergy
N4-(Benzodioxol-5-yl) analog 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl C22H22N6O3 418.45 Bicyclic oxygen-rich group
PRMT5 Inhibitor () 3,4-Dimethylphenyl 2-Dimethylaminoethyl C23H27N7 401.51 Tertiary amine enhances solubility

*Calculated values based on substituent contributions.

Key Observations

Electron-Withdrawing Groups: The 3-chlorophenyl analog () introduces a polarizable halogen, which may strengthen dipole interactions but reduce solubility.

N6 Substituent Impact :

  • Alkyl Chains : The 3-methoxypropyl group in the target compound and analogs balances hydrophobicity and flexibility, favoring membrane permeability.
  • Aromatic vs. Alkyl : ’s 3-chloro-4-methoxyphenyl substituent at N6 introduces steric bulk and polarity, contrasting with the target’s alkyl chain.

Molecular Weight and Solubility: The benzodioxol-containing analog () has the highest oxygen content (3 oxygen atoms), likely improving aqueous solubility compared to the target compound. The PRMT5 inhibitor () incorporates a dimethylaminoethyl group, which increases basicity and solubility via protonation.

Preparation Methods

Cyclocondensation with Malonic Acid

Heating 1 with malonic acid (2 ) in formamide and acetic anhydride at 150°C for 10 hours yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (3 ) (Scheme 1). Phosphorus oxychloride (POCl₃) is then used to convert hydroxyl groups at positions 4 and 6 to chlorides, forming 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ).

Table 1: Reaction Conditions for Core Chlorination

Reagent Temperature Time Yield (%)
POCl₃ 110°C 3 hr 85
SOCl₂ 80°C 6 hr 72

Regioselective Amine Substitution

The dichlorinated intermediate 4 undergoes sequential nucleophilic aromatic substitution (SNAr) to introduce N4 and N6 substituents.

N4-(4-Ethoxyphenyl) Substitution

Reacting 4 with 4-ethoxyaniline (5 ) in anhydrous dimethylformamide (DMF) at 120°C for 8 hours selectively substitutes the C4 chloride, yielding 4-(4-ethoxyphenylamino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6 ). Excess triethylamine (TEA) is critical for deprotonating the amine and driving the reaction.

N6-(3-Methoxypropyl) Substitution

The C6 chloride in 6 is displaced by 3-methoxypropylamine (7 ) under milder conditions (80°C, 6 hours) to prevent over-reaction. This yields the target compound 8 with >90% purity after recrystallization from ethanol.

Table 2: SNAr Reaction Optimization

Position Amine Base Solvent Yield (%)
C4 4-Ethoxyaniline TEA DMF 78
C6 3-Methoxypropylamine K₂CO₃ THF 82

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A scalable method combines 1 , 4-ethoxyphenyl isocyanate (9 ), and 3-methoxypropyl isothiocyanate (10 ) in acetonitrile under microwave irradiation (150°C, 30 min). This approach avoids isolation of intermediates but requires precise stoichiometry to minimize byproducts.

Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination of 4 with 4-ethoxyphenylboronic acid (11 ) and 3-methoxypropylamine (7 ) achieves simultaneous substitution at C4 and C6. Using Pd(OAc)₂/Xantphos in toluene at 100°C for 12 hours affords the target compound in 68% yield.

Characterization and Validation

Key analytical data for the final compound include:

  • HR-MS : m/z 418.5 [M+H]⁺ (calculated 418.5)
  • ¹H-NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.78–7.35 (m, 9H, aryl-H), 4.02 (q, 2H, OCH₂CH₃), 3.48 (t, 2H, OCH₂CH₂CH₃).
  • X-ray Diffraction : Confirms planar pyrazolo[3,4-d]pyrimidine core with dihedral angles <45° between substituents.

Challenges and Optimizations

  • Regioselectivity : SNAr at C4 precedes C6 due to greater electrophilicity.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance amine nucleophilicity.
  • Byproduct Mitigation : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual dichlorinated intermediates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodology :

  • Stepwise Nucleophilic Substitution : Begin with a pyrazolo[3,4-d]pyrimidine core (e.g., 4,6-dichloro-pyrimidine). React with 4-ethoxyaniline and 3-methoxypropylamine sequentially under basic conditions (e.g., DIEA in ethanol) to install the N4 and N6 substituents .

  • Solvent and Temperature : Pyridine or ethanol under reflux (6–12 hours) is typical for facilitating substitution reactions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can improve yields for thermally sensitive intermediates .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
N4 Substitution4-Ethoxyaniline, DIEA, EtOH, reflux65–70≥95%
N6 Substitution3-Methoxypropylamine, DIEA, EtOH, reflux60–68≥93%

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent integration and regiochemistry. For example, the ethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a triplet for the methoxypropyl chain at δ 3.4–3.6 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 449.2).
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrimidine core. Hydrogen-bonding networks between the ethoxy and methoxy groups can stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference experimental 1H^1H NMR shifts with density functional theory (DFT)-calculated values to validate assignments. For example, computational models (e.g., Gaussian) predict chemical shifts within ±0.2 ppm for aromatic protons .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts, particularly for amine protons sensitive to hydrogen bonding.
  • Crystallographic Validation : Resolve ambiguous NOE correlations or regiochemistry via single-crystal X-ray diffraction. SHELXD can phase data from small-molecule crystals (<0.5 Å resolution) .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • Substituent Screening : Replace the ethoxyphenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) groups to modulate target binding. Test inhibitory potency in kinase assays (e.g., IC50_{50} values) .
  • Linker Flexibility : Vary the methoxypropyl chain length (e.g., 2–4 carbons) to balance lipophilicity and solubility (logP vs. aqueous solubility).
  • Data Table :
ModificationIC50_{50} (nM)logPAqueous Solubility (mg/mL)
Ethoxyphenyl (Parent)12.53.20.08
4-CF3_3-Phenyl8.33.80.05
4-OCH3_3-Phenyl15.72.90.12

Q. How should researchers analyze crystallographic data to confirm the compound’s conformation?

  • Methodology :

  • Refinement Protocols : Use SHELXL for least-squares refinement, applying restraints for disordered ethoxy/methoxy groups. Anisotropic displacement parameters (ADPs) help model thermal motion in the pyrimidine ring .
  • Twinning Analysis : If crystals exhibit twinning (common with flexible side chains), use the TWIN command in SHELXL to deconvolute overlapping reflections.
  • Hydrogen Bonding : Map interactions (e.g., N–H···O) using Mercury software. For example, the amine at position 4 may form a hydrogen bond with a carbonyl group in the active site .

Contradiction Analysis & Experimental Design

Q. How to address conflicting bioactivity data across different assay platforms?

  • Methodology :

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Control for solvent effects (e.g., DMSO ≤0.1%).
  • Protein Source : Compare recombinant vs. native protein targets; post-translational modifications (e.g., phosphorylation) may alter binding .
  • Statistical Rigor : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance. For example, a 2-fold IC50_{50} difference between assays may arise from protein purity, not compound efficacy.

Q. What experimental controls are critical for reproducibility in synthetic protocols?

  • Methodology :

  • Moisture Sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) if intermediates are hygroscopic (e.g., amine reactants).
  • Catalyst Trace Analysis : Use ICP-MS to detect residual metal catalysts (e.g., Pd in cross-coupling steps), which may inhibit downstream biological assays.
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation. For example, pyrazolo[3,4-d]pyrimidine intermediates often show a carbonyl stretch at 1680–1700 cm1^{-1} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.